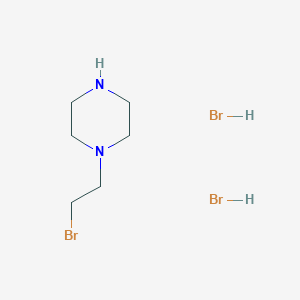

1-(2-Bromoethyl)piperazine dihydrobromide

説明

1-(2-Bromoethyl)piperazine dihydrobromide is a chemical compound with the molecular formula C6H15Br3N2 and a molecular weight of 354.91 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and functional group versatility. The compound is typically found as a white to off-white crystalline powder and is known for its stability under standard storage conditions .

特性

CAS番号 |

89727-93-5 |

|---|---|

分子式 |

C6H14Br2N2 |

分子量 |

274.00 g/mol |

IUPAC名 |

1-(2-bromoethyl)piperazine;hydrobromide |

InChI |

InChI=1S/C6H13BrN2.BrH/c7-1-4-9-5-2-8-3-6-9;/h8H,1-6H2;1H |

InChIキー |

ROFVGYAMRSGUSQ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)CCBr.Br.Br |

正規SMILES |

C1CN(CCN1)CCBr.Br |

製品の起源 |

United States |

準備方法

General Synthetic Route

The primary and most documented method for preparing this compound involves the nucleophilic substitution reaction between piperazine and 2-bromoethanol in the presence of hydrobromic acid. This reaction proceeds through the formation of an intermediate hydroxyethyl piperazine, which is subsequently converted to the bromoethyl derivative and isolated as the dihydrobromide salt.

| Parameter | Details |

|---|---|

| Reactants | Piperazine, 2-bromoethanol, hydrobromic acid (48%) |

| Solvent | Anhydrous ethanol or methanol (sometimes aqueous mixtures) |

| Temperature | Room temperature to 40°C |

| Reaction Time | Several hours (typically overnight reflux for 12 hours) |

| Work-up | Removal of excess acid by rotary evaporation, trituration with acetone for crystallization |

| Yield | Typically >90% for dihydrobromide salt |

This method is scalable for industrial production, with purification steps such as recrystallization to enhance product purity.

Detailed Stepwise Synthesis (Based on Homopiperazine Analogue Study)

A closely related synthesis of 1-(2-bromoethyl)-homopiperazine dihydrobromide provides insight into the preparation of the piperazine analogue:

Formation of Hydroxyethyl Intermediate:

- Homopiperazine is reacted with ethylene oxide in a water/methanol mixture at 0°C, then stirred at room temperature for 3 days.

- The product, 1-(2-hydroxyethyl)homopiperazine, is isolated by vacuum distillation with moderate yield (~44%).

Conversion to Bromoethyl Dihydrobromide:

- The hydroxyethyl intermediate is refluxed overnight in 48% hydrobromic acid.

- Excess acid is removed by rotary evaporation.

- The crude product is triturated with acetone to yield the dihydrobromide salt as a white solid with high yield (~91.5%).

This approach is analogous to the preparation of this compound, confirming the robustness of the hydroxyethyl intermediate route.

Industrial and Scale-Up Considerations

Industrial synthesis typically follows the same reaction scheme but emphasizes:

- Use of high-purity reagents and controlled reaction parameters (temperature, concentration).

- Continuous monitoring of reaction progress to optimize yield.

- Efficient removal of excess hydrobromic acid and solvents.

- Crystallization and drying steps to obtain a stable, pure dihydrobromide salt suitable for further applications.

Alternative Synthetic Routes

While the main route involves 2-bromoethanol, alternative methods for related piperazine derivatives include:

- Direct reaction of piperazine with alkyl halides under phase-transfer catalysis to improve yield and reduce reaction time.

- Use of different solvents or mixed solvent systems (e.g., water/chloroform) to enhance solubility and reaction efficiency.

However, these alternatives are less commonly reported specifically for this compound.

Reaction Mechanism and Chemical Considerations

The preparation involves nucleophilic substitution (S_N2) where the nucleophilic nitrogen of piperazine attacks the electrophilic carbon of 2-bromoethanol, displacing the hydroxyl group after activation by hydrobromic acid to form the bromoethyl substituent.

- Hydrobromic acid serves dual roles: protonating the hydroxyl group to facilitate substitution and providing bromide ions to form the dihydrobromide salt.

- The dihydrobromide salt formation stabilizes the compound and improves crystallinity and handling.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Yield (%) | Notes |

|---|---|---|---|

| Piperazine + 2-bromoethanol + HBr | Room temp to 40°C, several hours, ethanol/methanol solvent | >90% (dihydrobromide salt) | Standard industrial method |

| Hydroxyethyl intermediate formation (analogue) | Piperazine + ethylene oxide, 0°C to RT, 3 days, water/methanol | ~44% (hydroxyethyl intermediate) | Intermediate step for bromoethyl salt |

| Conversion to dihydrobromide salt (analogue) | Reflux in 48% HBr, overnight, acetone trituration | ~91.5% (dihydrobromide salt) | High purity crystalline product |

| Alternative phase-transfer catalysis (related compounds) | Piperazine + alkyl halide, alkaline conditions, phase-transfer catalyst | >80% (varies) | Less common for this specific compound |

Research Findings and Analytical Data

- NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern and salt formation, with characteristic chemical shifts for the bromoethyl group and piperazine ring protons.

- Yield Optimization: Reaction time, temperature, and solvent choice critically affect yield and purity.

- Purification: Trituration with acetone or recrystallization from suitable solvents enhances product quality.

- Thermal Stability: Pyrolysis studies on related compounds indicate stability up to ~235°C, relevant for storage and handling.

化学反応の分析

1-(2-Bromoethyl)piperazine dihydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted piperazine derivatives.

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding N-oxides.

Common reagents and conditions used in these reactions include:

Nucleophiles: Amines, thiols, alkoxides

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted piperazine derivatives .

科学的研究の応用

Pharmacological Applications

1-(2-Bromoethyl)piperazine dihydrobromide has been investigated for its potential pharmacological activities, particularly in the development of novel therapeutic agents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperazine derivatives, including this compound. Research indicates that modifications to the piperazine scaffold can enhance antibacterial efficacy against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . The incorporation of halogen substituents, such as bromine, has been shown to improve the lipophilicity and membrane permeability of these compounds, facilitating their action against bacterial membranes .

Anticancer Research

Piperazine derivatives are being explored for their anticancer properties. The structural modifications of piperazine can lead to compounds with selective cytotoxicity against cancer cells while sparing normal cells. For instance, compounds derived from 1-(2-Bromoethyl)piperazine have shown promise in targeting specific cancer cell lines, although further research is needed to elucidate their mechanisms of action .

Neurological Applications

The piperazine scaffold is known for its role in developing antipsychotic and antidepressant medications. Compounds like this compound may serve as precursors or intermediates in synthesizing new drugs aimed at treating mood disorders or schizophrenia . Their ability to interact with neurotransmitter systems makes them valuable in neuropharmacology.

Agricultural Applications

Beyond medicinal uses, this compound has potential applications in agriculture. Research into piperazine derivatives has revealed their effectiveness as agrochemicals, particularly in pest control and plant growth regulation. The structural diversity offered by piperazines allows for the design of compounds with specific modes of action against agricultural pests .

Case Studies

Several case studies illustrate the applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that a series of piperazine derivatives, including those based on 1-(2-Bromoethyl)piperazine, exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

- Cytotoxicity Testing : In vitro tests showed that modified piperazines could selectively induce apoptosis in cancer cell lines while exhibiting low toxicity to normal cells .

- Agricultural Trials : Field trials indicated that certain piperazine derivatives enhanced crop resistance to pests and diseases, suggesting a dual role as both growth promoters and protectants .

作用機序

The mechanism of action of 1-(2-Bromoethyl)piperazine dihydrobromide involves its reactivity as an alkylating agent. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

類似化合物との比較

1-(2-Bromoethyl)piperazine dihydrobromide can be compared with other similar compounds such as:

- 1-(2-Chloroethyl)piperazine dihydrochloride

- 1-(2-Iodoethyl)piperazine dihydroiodide

- 1-(2-Fluoroethyl)piperazine dihydrofluoride

These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific reactivity profile and the types of reactions it can undergo .

生物活性

1-(2-Bromoethyl)piperazine dihydrobromide is a piperazine derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure, has been investigated for its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents and other therapeutic applications.

- Chemical Formula : C6H15Br3N2

- Molecular Weight : 292.01 g/mol

- CAS Number : 17352718

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The piperazine ring structure allows for modulation of receptor activity, which can lead to significant pharmacological effects.

Key Mechanisms:

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties, potentially through disruption of bacterial cell membranes and interference with metabolic processes.

- Cytotoxicity : Studies have indicated that piperazine derivatives can exhibit cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on available research findings:

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various piperazine derivatives, including this compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics such as norfloxacin .

- Cytotoxicity Profile : Research focusing on the cytotoxic effects of piperazine derivatives demonstrated that this compound exhibited selective toxicity towards specific cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .

- Mechanistic Insights : Investigations into the mechanism revealed that the compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell death. This mechanism is similar to that observed in other piperazine derivatives, highlighting a common pathway for antimicrobial action .

Q & A

Q. What are the key synthetic steps for preparing 1-(2-Bromoethyl)piperazine dihydrobromide?

The synthesis typically involves alkylation of piperazine derivatives using bromoethyl halides. For example, in analogous reactions, 1-(2-fluorobenzyl)piperazine undergoes alkylation with propargyl bromide in DMF with K₂CO₃ as a base, followed by purification via silica gel chromatography (ethyl acetate:hexane) . Dihydrobromide salt formation is achieved by treating the free base with hydrobromic acid (HBr) in acetic acid, followed by recrystallization from methanol-ethanol-ethyl ether .

Q. How is reaction progress monitored during synthesis?

Thin-layer chromatography (TLC) is widely used. For instance, in the alkylation of piperazine derivatives, TLC with hexane:ethyl acetate (2:1 or 1:2) monitors reaction completion . Adjusting pH to precipitate intermediates (e.g., adjusting to pH 5 with HCl for acetamide derivatives) is another method .

Q. What purification methods are effective for isolating the dihydrobromide salt?

Column chromatography (silica gel, ethyl acetate:hexane) is standard for crude intermediates . For the dihydrobromide salt, recrystallization from methanol-ethanol-ethyl ether yields high-purity crystals . Extraction with ethyl acetate or dichloromethane, followed by washing with brine and drying over Na₂SO₄, is also common .

Advanced Research Questions

Q. How can alkylation efficiency be optimized for bromoethyl-piperazine derivatives?

Reaction conditions vary:

- Solvent : DMF or DMSO at 80–120°C facilitates nucleophilic substitution .

- Base : K₂CO₃ or NaH improves yield by deprotonating piperazine .

- Stoichiometry : A 1.2:1 molar ratio of bromoethyl halide to piperazine minimizes side reactions . Contradictions in yields between studies (e.g., 73% in vs. higher yields with Boc-protected intermediates in ) suggest protecting groups (e.g., tert-butyloxycarbonyl, Boc) enhance stability during alkylation .

Q. What challenges arise in dihydrobromide salt formation, and how are they addressed?

Challenges include hygroscopicity of intermediates and salt solubility. In , HBr in acetic acid precipitates the salt directly. Moisture-sensitive steps require anhydrous conditions, and rapid filtration minimizes exposure. Recrystallization in mixed solvents (methanol-ethanol-ether) improves crystallinity .

Q. How is structural characterization performed to confirm the compound’s identity?

Q. How are moisture-sensitive intermediates (e.g., bromoacetyl bromide) handled?

Bromoacetyl bromide is added dropwise under inert atmospheres (N₂/Ar) . pH is maintained at 9–10 with Na₂CO₃ to prevent hydrolysis . Low-temperature reactions (0–5°C) further stabilize reactive intermediates.

Q. How do researchers resolve contradictions in reported melting points or spectral data?

Discrepancies (e.g., mp 189–191°C in vs. 121–123°C for similar bromophenyl derivatives in ) are investigated via:

- Repetition under standardized conditions .

- DSC/TGA analysis to assess purity and polymorphic forms.

- Cross-validation with multiple characterization techniques (e.g., XRD for crystal structure) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。